molecular formula C14H18BrNO B2715799 1-(1-Azepanyl)-2-(4-bromophenyl)ethanone CAS No. 349429-30-7

1-(1-Azepanyl)-2-(4-bromophenyl)ethanone

Cat. No.: B2715799
CAS No.: 349429-30-7
M. Wt: 296.208
InChI Key: MDSQYPIECGFRON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-azepanyl)-2-(4-bromophenyl)ethanone is a member of acetamides.

Scientific Research Applications

Hydrogen-bonding Patterns in Enaminones

Research on compounds structurally related to 1-(1-Azepanyl)-2-(4-bromophenyl)ethanone, such as enaminones, reveals significant insights into their hydrogen-bonding patterns. These compounds, characterized by bifurcated intra- and intermolecular hydrogen bonding, exhibit unique crystal structures stabilized by weak interactions. This knowledge is crucial for designing compounds with desired physical and chemical properties (Balderson et al., 2007).

Synthetic Methodologies

The improvement of synthetic technologies for bromophenyl ethanones underlines the importance of efficient and high-yield synthesis methods in organic chemistry. These methodologies enable the production of key intermediates, such as 2-bromo-1-(4-hydroxyphenyl)ethanone, with high purity, which are crucial for further chemical transformations and applications (Yu-feng, 2013).

Chemical Characterization and Applications

Research on bromophenyl ethanones and their derivatives extends into the synthesis and identification of novel compounds with potential applications in materials science and pharmacology. The ability to manipulate these compounds through various chemical reactions enables the creation of materials with specific functionalities and potential therapeutic agents (Adnan et al., 2014).

Photophysical Properties and Sensing Applications

The study of BODIPY-based probes derived from hydroxyphenyl ethanones illustrates the potential of bromophenyl ethanones in developing fluorescent probes for biological applications. These compounds can be engineered to exhibit selective and sensitive response to specific analytes, such as hydrogen sulfide, highlighting their utility in biological sensing and imaging (Fang et al., 2019).

Properties

IUPAC Name

1-(azepan-1-yl)-2-(4-bromophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c15-13-7-5-12(6-8-13)11-14(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSQYPIECGFRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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